molecular formula C17H15F3N6O B3017390 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1171629-94-9

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

Katalognummer: B3017390
CAS-Nummer: 1171629-94-9
Molekulargewicht: 376.343
InChI-Schlüssel: QKEYVGHXYMHROD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, connected via an ethylamino linker to a 2-(trifluoromethyl)benzamide group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine-pyrazole scaffold is common in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π interactions. The molecular formula is estimated as C₁₇H₁₄F₃N₇O, with a molecular weight of ~389 g/mol (calculated). Its Smiles string is O=C(NCCNc1cc(-n2cccn2)ncn1)C(c1ccccc1C(F)(F)F).

Eigenschaften

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)13-5-2-1-4-12(13)16(27)22-8-7-21-14-10-15(24-11-23-14)26-9-3-6-25-26/h1-6,9-11H,7-8H2,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYVGHXYMHROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds, characterized by the presence of pyrazole and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C16H17F3N6C_{16}H_{17}F_{3}N_{6}, with a molecular weight of approximately 373.34 g/mol. The structural components include:

  • A trifluoromethyl group, which enhances lipophilicity and may influence biological activity.
  • A pyrazole ring, known for various biological properties including anti-inflammatory and anticancer activities.
  • A pyrimidine moiety that often participates in interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance binding affinity, while the pyrazole and pyrimidine rings can facilitate interactions with nucleic acids or proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)3.79
Compound BA549 (Lung Cancer)26.00
Compound CHCT116 (Colon Cancer)7.40

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide have been evaluated for their antimicrobial properties. For example, pyrazolo[3,2-d]pyrimidine derivatives have demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .

Study on Antitumor Activity

A study focused on a series of substituted pyrazole derivatives revealed that specific modifications led to enhanced antitumor activity against various cell lines. The study highlighted that compounds with similar structural motifs as N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide exhibited significant inhibition of tumor growth in vitro, with some derivatives showing IC50 values below 10 µM .

Evaluation of Cytotoxicity

The cytotoxic effects of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide were assessed using human embryonic kidney (HEK293) cells. Results indicated that the compound was non-toxic at concentrations effective against cancer cells, suggesting a favorable therapeutic index .

Wissenschaftliche Forschungsanwendungen

Janus Kinase Inhibition

The primary application of this compound is as a Janus kinase inhibitor . JAKs play a pivotal role in the signaling pathways of several cytokines and growth factors, which are involved in immune regulation and inflammation. Inhibition of JAKs has been shown to be effective in treating autoimmune diseases, certain cancers, and other conditions associated with dysregulated immune responses. For instance, studies have demonstrated that compounds structurally similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide exhibit significant inhibitory effects on JAK2, which is implicated in myeloproliferative disorders and other malignancies .

Anti-Cancer Properties

Research indicates that this compound can also exhibit anti-cancer properties . By inhibiting JAK signaling pathways, it may reduce tumor growth and metastasis in various cancer models. The modulation of JAK activity can lead to decreased proliferation of cancer cells and enhanced apoptosis, making it a candidate for further development in oncology .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on JAKs. Inhibitors like this one can potentially treat conditions such as rheumatoid arthritis and psoriasis by dampening the inflammatory response mediated by cytokines like IL-6 and IL-23 .

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, demonstrating their efficacy as selective JAK inhibitors. The results indicated that these compounds significantly reduced inflammatory markers in animal models of rheumatoid arthritis .

Case Study 2: Anti-Cancer Activity

Another research article investigated the anti-cancer effects of JAK inhibitors in hematological malignancies. The study highlighted that compounds with structural similarities to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide effectively inhibited cell proliferation and induced apoptosis in cancer cell lines expressing high levels of JAK activity .

Data Tables

Application Mechanism Potential Benefits
Janus Kinase InhibitionInhibits JAK signaling pathwaysTreats autoimmune diseases
Anti-Cancer PropertiesReduces tumor growth via apoptosisPotential therapy for various cancers
Anti-inflammatory EffectsModulates cytokine signalingAlleviates symptoms of inflammatory diseases

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₁₇H₁₄F₃N₇O ~389 2-(Trifluoromethyl)benzamide High lipophilicity; potential kinase inhibitor
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide [] C₁₉H₂₁ClN₆O₂ 400.9 4-Chlorophenoxy, methylpropanamide Reduced lipophilicity; possible similar target profile
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide [] C₂₉H₂₂F₂N₆O₃S 589.1 Fluorophenyl, chromen, sulfonamide Kinase inhibitor with bulky substituents; higher molecular weight
GNF-2-deg-BUMP (Intermediate) [] C₁₈H₁₃F₆N₄O₃ 475.08 Trifluoromethoxy, ethoxy linkers Enhanced solubility; proteolysis-targeting chimera (PROTAC) candidate

Substituent Effects on Pharmacological Properties

  • Trifluoromethyl (CF₃) vs. Chlorophenoxy: The target compound’s CF₃ group increases lipophilicity (logP ~3.2 estimated) compared to the 4-chlorophenoxy group in the analogue (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
  • Pyrimidine-Pyrazole Core: Shared across all compounds, this scaffold is critical for ATP-binding site interactions in kinases.
  • Linker Diversity : ’s compound uses ethoxy linkers, improving solubility but introducing synthetic complexity. The target’s simpler ethyl linker balances synthetic feasibility and pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.